Theaflavin 3,3'-digallate

Catalog No.
S9099727
CAS No.
M.F
C43H32O20
M. Wt
868.7 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Theaflavin 3,3'-digallate

Product Name

Theaflavin 3,3'-digallate

IUPAC Name

[(2R,3R)-2-[1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

Molecular Formula

C43H32O20

Molecular Weight

868.7 g/mol

InChI

InChI=1S/C43H32O20/c44-17-7-23(46)21-12-33(62-42(58)15-3-25(48)36(54)26(49)4-15)40(60-31(21)9-17)14-1-19-20(11-30(53)39(57)35(19)38(56)29(52)2-14)41-34(13-22-24(47)8-18(45)10-32(22)61-41)63-43(59)16-5-27(50)37(55)28(51)6-16/h1-11,33-34,40-41,44-51,53-55,57H,12-13H2,(H,52,56)/t33-,34-,40-,41-/m1/s1

InChI Key

ZEASWHWETFMWCV-ISBUVJFSSA-N

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)C(=O)C(=C3)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)C(=O)C(=C3)O)OC(=O)C8=CC(=C(C(=C8)O)O)O

Theaflavin 3,3'-digallate is a catechin.

Theaflavin 3,3'-digallate is a polyphenolic compound predominantly found in black tea, formed through the oxidative polymerization of green tea catechins, specifically epicatechin gallate and (-)-epigallocatechin-3-gallate. It belongs to a class of compounds known as theaflavins, which contribute to the characteristic color and flavor of black tea. Theaflavin 3,3'-digallate is recognized for its potent biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Its molecular structure is characterized by two galloyl groups attached to a central theaflavin backbone, which enhances its reactivity and biological efficacy .

That contribute to its biological activity:

  • Antioxidant Activity: It can scavenge free radicals such as superoxide radicals, singlet oxygen, hydrogen peroxide, and hydroxyl radicals, thereby protecting cells from oxidative stress .
  • Inhibition of Nitric Oxide Synthase: The compound has been shown to inhibit the expression of inducible nitric oxide synthase in activated macrophages, which plays a crucial role in inflammatory responses .
  • Reactions with Proteins: Theaflavin 3,3'-digallate interacts with proteins like the epidermal growth factor receptor (EGFR), leading to its internalization and degradation, which may contribute to its anticancer effects .

Theaflavin 3,3'-digallate exhibits a range of biological activities:

  • Anticancer Properties: It has demonstrated significant inhibitory effects on various cancer cell lines, including ovarian carcinoma cells. Mechanisms include inducing apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects: The compound reduces inflammation by inhibiting nitric oxide production and blocking the activation of nuclear factor kappaB (NF-kappaB), a key transcription factor involved in inflammatory responses .
  • Antimicrobial Activity: Studies indicate that it has potential antimicrobial effects against pathogens such as methicillin-resistant Staphylococcus aureus by inhibiting hemolytic activity .

Theaflavin 3,3'-digallate is synthesized through several methods:

  • Fermentation of Green Tea: During the processing of black tea, green tea polyphenols undergo enzymatic oxidation and polymerization. This process involves withering, rolling, fermentation, and drying of tea leaves .
  • Chemical Synthesis: Laboratory synthesis can be achieved through

Theaflavin 3,3'-digallate has diverse applications:

  • Nutraceuticals: Due to its health benefits, it is used in dietary supplements aimed at reducing inflammation and cancer risk.
  • Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare products designed to protect against oxidative damage.
  • Pharmaceuticals: Research is ongoing into its potential as a therapeutic agent for various diseases due to its anticancer and anti-inflammatory effects .

Interaction studies have highlighted several important aspects of theaflavin 3,3'-digallate:

  • Binding with Proteins: Molecular docking studies reveal that it binds effectively to hemolysin from Staphylococcus aureus, indicating potential as an antimicrobial agent .
  • Cellular Mechanisms: The compound affects signaling pathways such as Akt and Notch-1 in cancer cells, suggesting mechanisms through which it exerts its anticancer effects .

Theaflavin 3,3'-digallate shares similarities with other compounds within the flavonoid family but possesses unique features:

CompoundSourceKey ActivitiesUnique Features
TheaflavinBlack teaAntioxidantBasic structure without galloyl groups
Theaflavin-3-gallateBlack teaAnticancerContains one galloyl group
Theaflavin-3'-gallateBlack teaAntioxidantContains one galloyl group
(-)-Epigallocatechin-3-gallateGreen teaAntioxidant, anti-inflammatoryMore potent than theaflavin 3,3'-digallate in some assays

The uniqueness of theaflavin 3,3'-digallate lies in its dual galloyl groups which enhance its binding affinity and biological activity compared to other related compounds. This structural characteristic contributes significantly to its effectiveness in various therapeutic contexts.

Enzymatic Oxidation Mechanisms in Flavan-3-ol Dimerization

The enzymatic oxidation of flavan-3-ols to form theaflavin 3,3'-digallate represents a complex multi-step process that involves the coordinated action of polyphenol oxidase and subsequent non-enzymatic reactions [6] [12]. The initial oxidation step involves the conversion of catechin and gallocatechin derivatives to their corresponding ortho-quinones through the action of polyphenol oxidase, which serves as the rate-determining enzyme in the overall biosynthetic pathway [14] [16].

The formation of theaflavin 3,3'-digallate occurs through the co-oxidation of appropriate pairs of catechins, specifically requiring one catechin with an ortho-dihydroxy structure and another with a vic-trihydroxy moiety [14]. The primary substrates for theaflavin 3,3'-digallate synthesis are epicatechin gallate and epigallocatechin gallate, which undergo oxidation to form highly reactive quinone intermediates [21] [28].

The mechanistic pathway proceeds through several distinct phases. First, polyphenol oxidase catalyzes the oxidation of the B-ring hydroxyl groups in epicatechin gallate and epigallocatechin gallate to generate the corresponding ortho-quinones [12] [16]. These quinone intermediates subsequently undergo a Michael addition reaction with non-oxidized catechin units, leading to the formation of a bicyclo[3.2.1]octane-type intermediate known as proepitheaflagallin [14] [6].

The transformation from the bicyclo intermediate to the final theaflavin structure involves a series of non-enzymatic reactions including decarboxylation and ring rearrangement processes [14]. The decarboxylation step results in the loss of one carbon atom as carbon dioxide, which is essential for the formation of the characteristic benzotropolone skeleton that defines theaflavin compounds [12] [6].

Reaction StepEnzyme/CatalystSubstrates/IntermediatesMechanistic DetailsRate-Determining Factor
Initial OxidationPolyphenol oxidaseFlavan-3-ols (epicatechin, epigallocatechin, epicatechin gallate, epigallocatechin gallate)Oxidation of B-ring hydroxyl groupsEnzyme concentration
Quinone FormationPolyphenol oxidase/oxygenCatechin ortho-quinonesFormation of reactive ortho-quinonesOxygen availability
Coupling ReactionNon-enzymaticQuinone + non-oxidized catechinMichael addition/nucleophilic attackQuinone stability
Bicyclo[3.2.1]octane FormationNon-enzymaticProepitheaflagallinFormation of key intermediateSteric constraints
DecarboxylationNon-enzymaticBicyclo intermediateLoss of carbon dioxidepH dependence
Benzotropolone FormationNon-enzymaticDecarboxylated intermediateRing expansion and rearrangementConformational rearrangement

The substrate specificity of polyphenol oxidase plays a crucial role in determining the efficiency of theaflavin 3,3'-digallate formation [18] [28]. Epicatechin demonstrates superior substrate characteristics compared to epigallocatechin gallate due to the presence of the hydroxyl group in the cis position with respect to the B-ring, while epigallocatechin gallate exhibits reduced reactivity due to steric hindrance from the esterified gallic acid moiety [28].

In Vitro Synthesis via Polyphenol Oxidase-Catalyzed Reactions

The in vitro synthesis of theaflavin 3,3'-digallate through polyphenol oxidase-catalyzed reactions has been extensively optimized to achieve maximum yield and purity [3] [7] [21]. Multiple polyphenol oxidase sources have been evaluated for their effectiveness in catalyzing theaflavin 3,3'-digallate synthesis, including enzymes derived from tea plants, potatoes, pears, and recombinant bacterial systems [3] [4] [7].

Recombinant polyphenol oxidases, particularly those derived from Bacillus megaterium, have demonstrated exceptional efficiency in theaflavin 3,3'-digallate production [4] [8]. The wild-type Bacillus megaterium tyrosinase exhibits a specific activity of 18.5 units per milligram toward epigallocatechin gallate, resulting in theaflavin 3,3'-digallate production of 151.2 milligrams per liter with a conversion rate of 7.35 percent [4] [8].

Protein engineering approaches have significantly enhanced the catalytic efficiency of polyphenol oxidases for theaflavin 3,3'-digallate synthesis [4] [8]. The engineered mutant Bacillus megaterium tyrosinase variant 218A/209S demonstrates a 4.67-fold increase in specific activity toward epigallocatechin gallate, achieving 86.58 units per milligram compared to the wild-type enzyme [4] [8]. This enhanced enzyme produces 960.36 milligrams per liter of theaflavin 3,3'-digallate with a conversion rate of 44.22 percent, representing a 6.35-fold improvement over the wild-type enzyme [4] [8].

Immobilization of polyphenol oxidase on various support materials has emerged as an effective strategy for improving enzyme stability and reusability in theaflavin 3,3'-digallate synthesis [7] [20]. Pear polyphenol oxidase immobilized on iron oxide/chitosan nanoparticles demonstrates a maximum yield of 42.23 percent for theaflavin 3,3'-digallate synthesis using epicatechin gallate and epigallocatechin gallate as substrates [7]. The immobilized enzyme retains 85 percent of its initial activity after eight successive reaction cycles and maintains stability for 30 days with minimal activity loss [7].

Enzyme SourceSpecific Activity (U/mg)Theaflavin 3,3'-Digallate Production (mg/L)Conversion Rate (%)Optimal pHOptimal Temperature (°C)
Bacillus megaterium tyrosinase (wild type)18.5151.27.354.025
Bacillus megaterium tyrosinase (Mu4 V218A/R209S)86.58960.3644.224.025
Pear polyphenol oxidase (immobilized)Not specifiedNot specified42.23Not specifiedNot specified
Potato polyphenol oxidaseNot specified651.75Not specified5.520
Tea plant polyphenol oxidaseNot specifiedNot specifiedNot specified5.030
Apple polyphenol oxidase (Md2)Not specifiedNot specifiedNot specified5.030

The optimization of reaction conditions is critical for maximizing theaflavin 3,3'-digallate yield in polyphenol oxidase-catalyzed systems [21] [17]. The optimal pH range for theaflavin 3,3'-digallate synthesis varies from 4.0 to 5.5 depending on the enzyme source, with most systems achieving maximum activity at pH 5.0 [21] [4]. Temperature optimization studies indicate that theaflavin 3,3'-digallate synthesis proceeds most efficiently at temperatures between 20 and 37 degrees Celsius, with lower temperatures generally favoring higher product quality [21] [19].

Substrate concentration and molar ratios significantly influence theaflavin 3,3'-digallate formation rates [21] [17]. The optimal epigallocatechin gallate to epicatechin gallate molar ratio for maximum theaflavin 3,3'-digallate yield is established at 2:1, with total substrate concentrations of 6.0 milligrams per milliliter providing optimal results [21] [4]. Reaction time optimization indicates that theaflavin 3,3'-digallate formation reaches maximum levels within 30 to 150 minutes, depending on the specific enzyme system and reaction conditions employed [21] [17].

Chemical Synthesis Strategies for Theaflavin 3,3'-Digallate Analogues

Chemical synthesis approaches for theaflavin 3,3'-digallate analogues employ diverse strategies to construct the characteristic benzotropolone skeleton and introduce specific structural modifications [13] [6]. Oxidative coupling reactions using potassium ferricyanide and sodium hydrogen carbonate represent one of the earliest chemical approaches for theaflavin synthesis [14]. This method involves the controlled oxidation of epicatechin and epigallocatechin mixtures under alkaline conditions, achieving yields ranging from 15 to 30 percent [14].

Horseradish peroxidase-catalyzed synthesis in the presence of hydrogen peroxide has been extensively developed for the preparation of theaflavin 3,3'-digallate analogues [6] [13]. This enzymatic approach allows for the synthesis of 18 different theaflavin derivatives, including theaflavin 3,3'-digallate, with yields reaching up to 70 percent under optimized conditions [6] [13]. The horseradish peroxidase/hydrogen peroxide system offers advantages in terms of reaction selectivity and the ability to introduce specific structural modifications during the synthesis process [6].

Biomimetic synthesis strategies utilize polyphenol oxidase in combination with oxygen to replicate the natural biosynthetic pathway for theaflavin 3,3'-digallate formation [6]. These approaches typically achieve yields of 30 to 45 percent and offer the advantage of producing compounds with structural authenticity identical to naturally occurring theaflavins [6]. The biomimetic approach is particularly valuable for synthesizing theaflavin 3,3'-digallate analogues with specific hydroxylation patterns that are difficult to achieve through purely chemical methods [6].

Semi-synthetic modification strategies involve the chemical modification of naturally occurring theaflavin core structures through gallic acid esterification and other derivatization reactions [6]. These approaches can achieve yields of 25 to 60 percent and are particularly useful for introducing specific functional groups or protecting group strategies that enhance the stability or bioavailability of theaflavin 3,3'-digallate analogues [6].

Synthetic ApproachKey Reagents/CatalystsStarting MaterialsYield Range (%)Structural Modifications
Oxidative CouplingPotassium ferricyanide/sodium hydrogen carbonateEpicatechin/epigallocatechin or epicatechin gallate/epigallocatechin gallate15-30B-ring substitution
Benzotropolone FormationHorseradish peroxidase/hydrogen peroxideCatechin derivatives20-70Gallate esterification
Biomimetic SynthesisPolyphenol oxidase/oxygenFlavan-3-ol precursors30-45Hydroxylation patterns
Semi-Synthetic ModificationGallic acid esterificationTheaflavin core structure25-60Protecting group strategies
Structural AnaloguesTransition metal catalystsBenzotropolone scaffolds10-40Heterocyclic variations

The development of transition metal-catalyzed approaches for theaflavin 3,3'-digallate analogue synthesis has expanded the scope of structural modifications possible [22]. These methods utilize various transition metal catalysts to facilitate the formation of benzotropolone derivatives with heterocyclic variations and novel substitution patterns [22]. Although yields for these approaches typically range from 10 to 40 percent, they offer unique opportunities for creating theaflavin analogues with enhanced stability or modified biological activity profiles [22].

The structural complexity of theaflavin 3,3'-digallate analogues requires careful consideration of protecting group strategies during chemical synthesis [23]. The presence of multiple hydroxyl groups and the gallate ester moieties necessitates selective protection and deprotection protocols to achieve the desired structural modifications without compromising the integrity of the benzotropolone core [23]. Advanced synthetic methodologies have been developed to address these challenges, including the use of orthogonal protecting groups and regioselective functionalization techniques [23].

Yield Optimization in Industrial-Scale Production

Industrial-scale production of theaflavin 3,3'-digallate requires comprehensive optimization strategies that address enzyme engineering, process conditions, and downstream processing considerations [19] [6]. Fermentation temperature control emerges as a critical factor in industrial theaflavin 3,3'-digallate production, with optimal temperatures ranging from 20 to 35 degrees Celsius [19]. Lower fermentation temperatures generally produce higher quality products with improved theaflavin to thearubigin ratios, although they require longer processing times [19].

Enzyme engineering approaches have demonstrated the most significant improvements in industrial-scale theaflavin 3,3'-digallate production yields [4] [8]. Directed evolution and rational design strategies have produced polyphenol oxidase variants with 4 to 7-fold increases in catalytic efficiency [4] [8]. The implementation of engineered enzymes in industrial settings requires specialized equipment but offers substantial long-term benefits in terms of product yield and process economics [4] [8].

Immobilization technology provides scalable solutions for industrial theaflavin 3,3'-digallate production [20] [25]. Polyphenol oxidase immobilized on nanoparticle and silica supports demonstrates 2 to 3-fold increases in overall productivity while offering significant advantages in enzyme reusability [20] [25]. The reusability factor of immobilized enzymes substantially improves the cost-benefit ratio of industrial processes, with immobilized systems maintaining activity for multiple reaction cycles [20] [25].

Substrate ratio optimization represents one of the most easily implemented strategies for improving industrial theaflavin 3,3'-digallate yields [17] [21]. Maintaining the optimal epigallocatechin gallate to epicatechin gallate ratio of 2:1 can increase yields by 30 to 50 percent with minimal additional costs [17] [21]. This optimization strategy is highly applicable to industrial settings as it requires only standard mixing equipment and careful substrate preparation protocols [17] [21].

Optimization StrategyImplementation MethodYield ImprovementIndustrial ApplicabilityCost-Benefit Ratio
Enzyme EngineeringDirected evolution/rational design4-7 fold increaseHigh (requires specialized equipment)Medium (high initial investment)
Immobilization TechnologyNanoparticle/silica supports2-3 fold increaseHigh (scalable technology)High (reusability factor)
Substrate Ratio OptimizationEpigallocatechin gallate/epicatechin gallate ratio adjustment30-50% increaseVery high (easily implemented)Very high (minimal cost)
Reaction Condition ControlpH/temperature/oxygen control20-40% increaseVery high (standard equipment)High (energy efficiency)
Continuous Flow ProcessingPacked bed reactors2-3 fold throughputMedium (capital investment)Medium (equipment cost)
Downstream ProcessingSelective extraction/purification70-90% recoveryHigh (critical for economics)High (product quality)

Continuous flow processing systems offer significant advantages for industrial-scale theaflavin 3,3'-digallate production [6]. Packed bed reactors containing immobilized polyphenol oxidase can achieve 2 to 3-fold increases in throughput compared to batch processing systems [6]. Although continuous flow systems require substantial capital investment, they provide improved process control and consistent product quality [6].

Oxygen flow rate optimization plays a crucial role in industrial theaflavin 3,3'-digallate production [29]. Studies indicate that oxygen flow rates of 6 liters per minute provide optimal conditions for catechin conversion, with higher flow rates enhancing the polyphenol oxidase-catalyzed oxidation process [29]. The relationship between oxygen availability and theaflavin formation rates is particularly important in large-scale fermentation systems where oxygen transfer limitations can significantly impact product yields [29].

Downstream processing optimization is critical for achieving high recovery rates of theaflavin 3,3'-digallate from industrial production systems [6]. Selective extraction and purification protocols can achieve recovery rates of 70 to 90 percent, which is essential for the economic viability of industrial processes [6]. Advanced separation techniques, including polyamide column chromatography and semi-preparative high-performance liquid chromatography, have been developed specifically for theaflavin 3,3'-digallate purification [23].

High-Performance Liquid Chromatography represents a fundamental analytical technique for the separation and identification of theaflavin 3,3'-digallate. Modern chromatographic methodologies employ reverse-phase systems optimized for phenolic compound analysis.

Chromatographic Conditions and Mobile Phase Systems

Contemporary high-performance liquid chromatography methodologies for theaflavin 3,3'-digallate analysis utilize sophisticated gradient elution systems with carefully optimized mobile phase compositions. Research investigations have demonstrated the effectiveness of dual-solvent systems incorporating acidified aqueous phases and organic modifiers [1].

Established methodologies employ mobile phase compositions consisting of solvent A containing 30 millimolar sodium phosphate buffer with 1.75% acetonitrile and 0.125% tetrahydrofuran at pH 3.35, and solvent B comprising 15 millimolar sodium phosphate buffer containing 58.5% acetonitrile and 12.5% tetrahydrofuran at pH 3.45 [1]. The gradient elution profile follows a systematic progression: 0% B from 0 to 10 minutes, followed by linear increases from 0-30% B over 10-20 minutes, 30-40% B from 20-35 minutes, 40-50% B from 35-50 minutes, 50-100% B from 50-55 minutes, maintained at 100% B from 55-59 minutes, returning to 0% B from 59.1-65 minutes [1].

Alternative methodologies utilize simplified gradient systems with water containing 0.1% formic acid as solvent A and acetonitrile with 0.1% formic acid as solvent B, employing linear increases from 3% to 70% acetonitrile over extended chromatographic runs [2]. Advanced analytical platforms have demonstrated the capability for rapid analysis using optimized conditions with 3% acetonitrile concentration maintained for initial 0 minutes, progressing to 35% over 15-17 minutes, returning to 3% from 17.01-20 minutes, with flow rates of 0.25 milliliters per minute [3].

Column Selection and Separation Parameters

Analytical separations employ various column chemistries optimized for theaflavin analysis. Gemini C18 columns with dimensions of 150 millimeters × 4.6 millimeters and 5 micrometer particle size provide adequate resolution for theaflavin 3,3'-digallate and related compounds at flow rates of 1.0 milliliters per minute [1]. Smaller diameter columns including 50 millimeters × 2.0 millimeters internal diameter with 3 micrometer particles enable higher efficiency separations at reduced flow rates of 0.2 milliliters per minute [1].

Rapid separation methodologies utilize Shim-pack XR-ODSIII columns with dimensions of 150 millimeters length × 2.0 millimeters internal diameter and 2.2 micrometer particle size, maintained at 50°C to enhance separation efficiency [3]. Advanced monolithic column technologies have achieved remarkable separation times, with successful resolution of four theaflavin monomers within 8 minutes compared to conventional methods requiring 20-85 minutes [4].

Detection Systems and Quantification Parameters

High-performance liquid chromatography detection systems for theaflavin 3,3'-digallate employ multiple detection modalities including electrochemical detection and ultraviolet-visible spectrophotometry. Electrochemical detection systems utilize coularray detectors with multiple sensor cells operated at optimized potentials [1]. Post-analytical cell cleaning protocols employ 1000 millivolt potentials for 1 minute duration to maintain detection sensitivity [1].

Spectrophotometric detection at 375 nanometers provides selective detection for theaflavin compounds with established limits of detection ranging from 0.1-0.3 milligrams per liter and quantification limits of 0.4-1.1 milligrams per liter [4]. Injection volumes typically range from 10 microliters for analytical applications to larger volumes for preparative separations [1].

Mass Spectrometric Fragmentation Patterns and Metabolite Identification

Mass spectrometric analysis provides definitive structural identification of theaflavin 3,3'-digallate and its metabolites through characteristic fragmentation patterns and accurate mass determination.

Ionization Methods and Mass Spectral Behavior

Electrospray ionization in negative ion mode represents the preferred ionization technique for theaflavin 3,3'-digallate analysis, producing molecular ions at mass-to-charge ratio 867 corresponding to the deprotonated molecule [1] [2]. Positive ion mode analysis yields protonated molecular ions at mass-to-charge ratio 869 [2].

Optimized source parameters for negative electrospray ionization include capillary temperature of 300°C, capillary voltage of -50 volts, ion spray voltage of 3.6 kilovolts, sheath gas flow rate of 30 units, auxiliary gas flow rate of 5 units, and tube lens voltage of -120 volts [1]. Mass spectral analysis employs full scan detection over mass ranges from 50 to 1500 mass-to-charge units with mass resolution of 0.6 atomic mass units full width at half maximum [1].

Characteristic Fragmentation Pathways

Theaflavin 3,3'-digallate exhibits distinctive fragmentation patterns enabling structural elucidation and identification. Primary fragmentation involves loss of gallic acid moieties producing characteristic product ions at mass-to-charge ratios 697, 715, and 563 corresponding to sequential loss of gallate groups [1]. The base peak ion at mass-to-charge ratio 697 results from loss of one gallic acid unit (170 daltons), while mass-to-charge ratio 715 corresponds to theaflavin monogallate species [1].

Secondary fragmentation through retro-Diels-Alder reactions of flavan-3-ol heterocyclic rings produces diagnostic fragment ions at mass-to-charge ratios 125, 137, and 165 [2]. These fragments represent systematic cleavage of the A-ring and C-ring systems characteristic of flavonoid compounds. Additional fragmentation produces ions at mass-to-charge ratios 349, 377, and 241 through combined losses involving water elimination and heterocyclic ring fission [2].

Metabolite Identification Strategies

Mass spectrometric identification of theaflavin 3,3'-digallate metabolites employs tandem mass spectrometry techniques utilizing collision-induced dissociation with normalized collision energies of 35% for both second and third generation mass spectra [1]. Metabolite identification relies on accurate mass determination, isotopic pattern matching, and characteristic fragmentation patterns compared to authentic reference standards [2].

Phase II metabolites including glucuronidated and sulfated conjugates are identified through characteristic neutral losses and product ion formation. Glucuronidated metabolites exhibit molecular ions at mass-to-charge ratio 1044 with characteristic loss of 176 daltons corresponding to glucuronic acid elimination [1]. Sulfated metabolites display molecular ions at mass-to-charge ratio 948 with neutral loss of 80 daltons representing sulfate group elimination [1].

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of theaflavin 3,3'-digallate through detailed analysis of proton and carbon environments.

Proton Nuclear Magnetic Resonance Characterization

Proton nuclear magnetic resonance analysis of theaflavin 3,3'-digallate reveals characteristic signal patterns for the benzotropolone moiety and gallate ester groups. The benzotropolone region exhibits three distinct proton signals corresponding to positions designated as g, e, and c within the seven-membered ring system [5]. These signals provide diagnostic information for structural identification and purity assessment.

Spectral assignments utilize deuterated dimethyl sulfoxide as the preferred solvent system, enabling clear resolution of aromatic and aliphatic proton environments [5]. Chemical shift assignments have been established through comprehensive two-dimensional nuclear magnetic resonance experiments including correlation spectroscopy and nuclear Overhauser effect spectroscopy [6].

Metal complexation studies demonstrate specific chemical shift perturbations in the benzotropolone region, with downfield shifts observed for protons adjacent to coordination sites [5]. The most significant chemical shift changes occur for the proton in the "c" position, reflecting electronic density alterations upon metal binding [5].

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information regarding the carbon framework of theaflavin 3,3'-digallate. Spectral assignments encompass all carbon environments including aromatic carbons in the flavan-3-ol units, the benzotropolone system, and gallate ester groups [7].

Heteronuclear multiple quantum correlation experiments enable direct correlation between proton and carbon environments, facilitating complete structural assignment [5]. These techniques provide unambiguous identification of quaternary carbons and confirm the connectivity patterns within the complex molecular framework [5].

Advanced Nuclear Magnetic Resonance Techniques

Two-dimensional nuclear magnetic resonance experiments including nuclear Overhauser effect spectroscopy provide spatial relationship information essential for conformational analysis [6]. These studies reveal intermolecular interactions and molecular association phenomena relevant to biological activity and analytical behavior [6].

Diffusion-ordered spectroscopy experiments enable determination of molecular size and aggregation behavior in solution, providing insights into self-association phenomena that influence analytical measurements [6]. Chemical exchange studies reveal dynamic processes including rotational barriers and conformational equilibria [6].

Spectrophotometric Quantification Methods

Spectrophotometric analysis provides reliable quantification methods for theaflavin 3,3'-digallate based on characteristic absorption properties and established calibration relationships.

Ultraviolet-Visible Absorption Characteristics

Theaflavin 3,3'-digallate exhibits characteristic ultraviolet-visible absorption maxima at wavelengths of 274, 375, and 459 nanometers, reflecting the extended conjugation system within the benzotropolone chromophore [8]. The absorption at 375 nanometers provides optimal selectivity for quantitative analysis, minimizing interference from other tea polyphenols [9].

Absorption coefficient determination enables accurate quantification based on Beer-Lambert law relationships. Calibration curves demonstrate linear responses over concentration ranges from 0.1 to 100 micromolar with correlation coefficients exceeding 0.99 [2]. Method validation parameters including accuracy, precision, and limits of detection meet established analytical requirements [10].

Colorimetric Analysis Methods

Traditional colorimetric methods utilize the distinctive orange-red coloration of theaflavin 3,3'-digallate for quantitative analysis [8]. Spectrophotometric measurements at specific wavelengths enable determination of total theaflavin content through established mathematical relationships [11].

Modified theaflavin digallate equivalent calculations incorporate correction factors accounting for different molar absorptivities of individual theaflavin species [11]. These methods provide practical approaches for quality assessment in commercial tea products while maintaining acceptable accuracy for routine analysis [9].

Multi-Spectroscopic Approaches

Advanced spectrophotometric methods combine ultraviolet-visible absorption with fluorescence spectroscopy to enhance selectivity and reduce matrix interferences [12]. Synchronous fluorescence spectroscopy provides additional specificity through wavelength-resolved emission characteristics [12].

Fourier-transform infrared spectroscopy enables complementary structural information through vibrational band assignments characteristic of gallate ester groups and benzotropolone systems [12]. Combined spectroscopic approaches provide comprehensive analytical profiles suitable for complex sample matrices [12].

XLogP3

4.7

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

13

Exact Mass

868.14869341 g/mol

Monoisotopic Mass

868.14869341 g/mol

Heavy Atom Count

63

Dates

Last modified: 11-21-2023

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